molecular formula C16H22ClN3O2 B052152 Renzapride CAS No. 112727-80-7

Renzapride

Katalognummer: B052152
CAS-Nummer: 112727-80-7
Molekulargewicht: 323.82 g/mol
InChI-Schlüssel: GZSKEXSLDPEFPT-YGRLFVJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Renzapridum undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-oxide Derivative: Formed through oxidation.

    Reduced Benzamide: Formed through reduction.

    Halogenated Derivatives: Formed through substitution.

Wissenschaftliche Forschungsanwendungen

Treatment of Irritable Bowel Syndrome (IBS)

Numerous studies have investigated the efficacy of renzapride in treating IBS-C. Key findings include:

  • Efficacy : A clinical trial involving 1798 patients demonstrated that this compound significantly improved overall IBS symptoms compared to placebo. Patients receiving 4 mg daily reported better stool consistency and frequency, along with reduced abdominal distension .
  • Long-term Studies : In a 12-month open-label study, patients continued to experience relief from symptoms, although some adverse effects were noted, including instances of ischemic colitis .

Improvement of Gastrointestinal Motility

This compound has been shown to enhance gastrointestinal motility effectively. In a pilot study, it was found that:

  • Gastrointestinal Transit : this compound significantly reduced mean overall gastrointestinal transit time from 2.9 days (placebo) to 1.9 days (2 mg b.d.) .
  • Symptom Relief : The compound also resulted in decreased abdominal pain and improved stool consistency, indicating its potential as a prokinetic agent in IBS management .

Safety Profile

While this compound is generally well-tolerated, some studies have raised concerns regarding its safety:

  • Adverse Events : In long-term studies, three cases of ischemic colitis were reported among patients treated with this compound .
  • Tolerability : The frequency of adverse events was comparable between this compound and placebo groups, suggesting an acceptable safety profile for short-term use .

Comparative Efficacy

A meta-analysis evaluated the clinical efficacy of this compound compared to placebo across multiple trials:

Study DurationRelative Risk (RR)Confidence Interval (CI)Significance
≤ 5 weeks1.070.89 to 1.29Not significant (p = 0.38)
> 5 weeks1.040.78 to 1.29Not significant (p = 0.77)
This compound (4 mg daily) ≤ 5 weeks1.200.97 to 1.48Clinically important (p = 0.10)
This compound (4 mg daily) > 5 weeks1.160.98 to 1.37Clinically important (p = 0.08)

These results indicate that while the efficacy of this compound shows promise, particularly at the higher dose, it does not reach statistical significance when compared to placebo over extended periods .

Wirkmechanismus

Renzapridum exerts its effects by acting as a full agonist at serotonin 5-HT4 receptors and a partial antagonist at serotonin 5-HT3 receptors. This dual action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also has some affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .

Biologische Aktivität

Renzapride is a novel therapeutic agent primarily under investigation for the treatment of irritable bowel syndrome (IBS), particularly IBS with constipation (IBS-C). It functions as a dual-action compound, acting as a selective agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor. This unique pharmacological profile contributes to its potential efficacy in enhancing gastrointestinal motility and alleviating symptoms associated with IBS.

Pharmacological Profile

Serotonergic Receptor Interaction:
this compound exhibits high affinity for human 5-HT3 receptors and guinea-pig 5-HT4 receptors, with inhibition noted at 5-HT2B receptors. Its selectivity is characterized by a Ki value of 17 nm for 5-HT3 and 477 nm for 5-HT4 receptors, indicating a strong interaction with these targets compared to other serotonergic receptors .

Metabolism:
The metabolism of this compound occurs primarily through liver microsomes, with minimal non-microsomal metabolism. Importantly, this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions at therapeutic doses .

Clinical Efficacy in IBS

Numerous clinical trials have evaluated the efficacy of this compound in patients with IBS. The following table summarizes key studies assessing its impact on colonic transit and symptom relief:

StudyPopulationDosageDurationOutcomes
George et al. (2008)C-IBS Patients1, 2, 4 mg daily12 weeksDose-dependent increase in responder rates for pain relief; improved bowel movement frequency
Lembo et al. (2010)Women with IBS-C4 mg daily, 2 mg b.d.12 weeksSignificant global relief of IBS symptoms; better stool consistency and frequency compared to placebo
This compound Long-term Study (2014)IBS-C Patients4 mg daily12 monthsSmall but significant improvements in symptom relief; incidence of ischaemic colitis noted

Case Studies and Findings

A notable randomized controlled trial involving women with IBS-C demonstrated that patients receiving this compound reported greater relief of overall symptoms compared to those on placebo. Specifically, the mean number of months reporting relief was statistically significant at P=0.004P=0.004 for the this compound group . However, the study also highlighted safety concerns, including three reported cases of ischaemic colitis during long-term treatment .

Safety Profile

While this compound has shown promise in improving gastrointestinal motility and reducing IBS symptoms, its safety profile warrants attention. The occurrence of ischaemic colitis raises concerns regarding its long-term use, particularly in vulnerable populations . Overall, adverse effects were generally mild and transient, but careful monitoring is recommended during treatment.

Eigenschaften

Key on ui mechanism of action

Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist.

CAS-Nummer

112727-80-7

Molekularformel

C16H22ClN3O2

Molekulargewicht

323.82 g/mol

IUPAC-Name

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1

InChI-Schlüssel

GZSKEXSLDPEFPT-YGRLFVJLSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Isomerische SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N

Kanonische SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Synonyme

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.